2-(benzotriazol-1-yl)-N-cyclopentylacetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-cyclopentylacetamide is a compound that features a benzotriazole moiety attached to an acetamide group with a cyclopentyl substituent. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-cyclopentylacetamide typically involves the reaction of benzotriazole with an appropriate acylating agent. One common method is the reaction of benzotriazole with N-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions. The key steps include the preparation of benzotriazole, followed by its acylation with the desired acyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetamide group.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzotriazole ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction of the acetamide group can yield the corresponding amine .
Scientific Research Applications
2-(benzotriazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the benzotriazole moiety’s ability to interact with biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in materials science
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity. This compound can also penetrate cell membranes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzotriazol-1-yl)acetamide
- N-cyclopentylacetamide
- Benzotriazole
Uniqueness
2-(benzotriazol-1-yl)-N-cyclopentylacetamide is unique due to the combination of the benzotriazole and cyclopentylacetamide moieties. This combination enhances its stability and biological activity compared to similar compounds. The presence of the benzotriazole ring provides additional sites for interaction with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13(14-10-5-1-2-6-10)9-17-12-8-4-3-7-11(12)15-16-17/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRFOGYHQRCGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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